Ethyl 4-(2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine and oxadiazole, both of which are heterocyclic compounds . Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds . Oxadiazole derivatives are also known for their versatile biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine and oxadiazole derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, and stability would be influenced by the presence and arrangement of the functional groups .Scientific Research Applications
Pharmaceutical Research: Anticancer Properties
This compound exhibits potential as a therapeutic agent in cancer treatment. The presence of the 1,3,4-oxadiazole moiety is known for its anticancer properties . Research suggests that derivatives of 1,3,4-oxadiazole can inhibit the growth of cancer cells, making them a focus of pharmaceutical studies aiming to develop new anticancer drugs.
Microbial Resistance: Antibacterial and Antifungal Applications
The chlorophenyl group within the compound’s structure contributes to its antibacterial and antifungal characteristics. Studies have shown that chlorophenyl derivatives can be effective against a variety of bacterial and fungal strains, which is crucial in the fight against drug-resistant microbes .
Neurological Disorders: CNS Activity
Compounds containing piperazine rings, such as Ethyl 4-(2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate, are often explored for their central nervous system (CNS) activity. They may have applications in treating neurological disorders due to their potential psychoactive effects .
Chemical Synthesis: Heterocyclic Chemistry
In the field of synthetic chemistry, this compound is valuable for constructing complex heterocyclic structures. The synthesis of indole derivatives, which are prevalent in natural products and drugs, often involves similar heterocyclic systems .
Analytical Chemistry: Chromatography and Spectroscopy
The unique structural features of this compound make it an interesting subject for analytical methods such as chromatography and spectroscopy. It can serve as a standard or reference compound in the development of new analytical techniques .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYATYAPUMUKWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate |
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